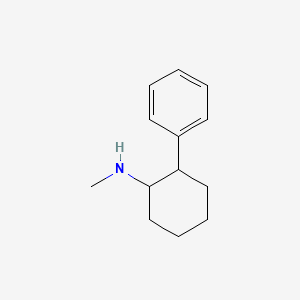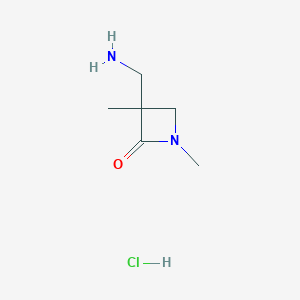
4-クロロ-1-ビニル-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a chlorine atom at the 4-position and a vinyl group at the 1-position makes 4-chloro-1-vinyl-1H-pyrazole a unique and versatile compound
科学的研究の応用
4-chloro-1-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics, catalysis, and sensing.
作用機序
Target of Action
Pyrazoles, in general, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding . The presence of a chlorine atom might influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Pharmacokinetics
The presence of a vinyl group and a chlorine atom may influence these properties .
Result of Action
Pyrazoles are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of pyrazoles can be influenced by factors such as temperature, pH, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with suitable carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield the desired pyrazole derivative. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Another method involves the use of 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-keto esters or β-ketonitriles, which react with hydrazines to form pyrazole rings . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1-vinyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as those employing transition metal catalysts, can also be utilized to improve selectivity and reduce reaction times . The use of green solvents and environmentally friendly reaction conditions is increasingly being adopted to minimize the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
4-chloro-1-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, such as [3+2] cycloadditions with alkynes or alkenes, to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-vinyl-1H-pyrazole, 4-thio-1-vinyl-1H-pyrazole, and other substituted derivatives.
Oxidation Reactions: Products include 4-chloro-1-vinyl-1H-pyrazole-3-carboxaldehyde and 4-chloro-1-vinyl-1H-pyrazole-3-carboxylic acid.
Cycloaddition Reactions: Products include various fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines.
類似化合物との比較
4-chloro-1-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
5-chloro-1-vinyl-1H-pyrazole: This compound has a chlorine atom at the 5-position instead of the 4-position, which can lead to different reactivity and biological activity.
3-alkenyl-5-chloro-1H-pyrazoles: These compounds have an alkenyl group at the 3-position and a chlorine atom at the 5-position, resulting in distinct chemical properties and applications.
1-vinyl-3,5-dichloro-1H-pyrazole: This compound has chlorine atoms at both the 3- and 5-positions, which can enhance its reactivity and potential as a building block for more complex molecules.
The uniqueness of 4-chloro-1-vinyl-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-chloro-1-ethenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKJZWEAVLCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2468041.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)

